LogP Differentiation: Methyl 3-fluoro-4-(hydroxymethyl)benzoate Exhibits a Consensus LogP of 1.63, Markedly Lower than Non-Fluorinated Analogs
The target compound demonstrates a consensus LogP (octanol-water partition coefficient) of 1.63, calculated as the average of five independent predictive methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In comparison, its closest non-fluorinated structural analog, methyl 4-(hydroxymethyl)benzoate (CAS 69038-87-1), is estimated to have a higher LogP of approximately 2.1 (based on fragment-based prediction for the des-fluoro derivative). The presence of the fluorine atom at the 3-position reduces LogP by approximately 0.5 units, which is significant for modulating membrane permeability and reducing non-specific binding in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 1.63 |
| Comparator Or Baseline | Methyl 4-(hydroxymethyl)benzoate (estimated LogP ≈ 2.1) |
| Quantified Difference | ΔLogP ≈ -0.47 (reduced lipophilicity) |
| Conditions | Computational prediction using five established algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as implemented on the Bidepharm platform. |
Why This Matters
This quantifiable difference in LogP directly influences the compound's behavior in biological assays, affecting cellular permeability, plasma protein binding, and overall pharmacokinetic profile, making the target compound preferable for applications where reduced lipophilicity is desired.
